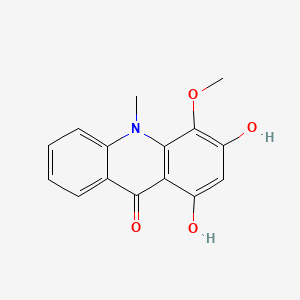

1,3-Dihydroxy-4-methoxy-10-methylacridone

Description

Properties

IUPAC Name |

1,3-dihydroxy-4-methoxy-10-methylacridin-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-16-9-6-4-3-5-8(9)14(19)12-10(17)7-11(18)15(20-2)13(12)16/h3-7,17-18H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBYVKSDVRSLGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C=C3O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657700 |

Source

|

| Record name | 1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189362-86-4 |

Source

|

| Record name | 1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,3-Dihydroxy-4-methoxy-10-methylacridone

Abstract: This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 1,3-Dihydroxy-4-methoxy-10-methylacridone, a naturally occurring acridone alkaloid with noted antibacterial activity.[1] Acridone alkaloids represent a significant class of heterocyclic compounds, widely investigated for their diverse pharmacological properties, including anticancer, antiviral, and antiparasitic activities.[2][3] This document details a robust and modular two-stage synthetic strategy, commencing with the formation of the tricyclic acridone core via an acid-catalyzed condensation, followed by a targeted N-methylation to yield the final product. The causality behind experimental choices, detailed step-by-step protocols, and expected characterization data are presented to provide researchers, chemists, and drug development professionals with a comprehensive and replicable guide.

Introduction and Strategic Overview

The acridone skeleton, a dibenzo-γ-pyridone structure, is a privileged scaffold in medicinal chemistry.[4] Its planar nature facilitates intercalation with DNA, making it a cornerstone for the development of therapeutic agents.[3] The target molecule, this compound, has been isolated from plant species such as Zanthoxylum leprieurii and exhibits promising biological activity.[1]

The synthesis of substituted acridones is a well-established field, yet requires careful regiochemical control. The most common and effective approaches involve the construction of the central heterocyclic ring from substituted aniline and benzoic acid derivatives.[4] The strategy detailed herein is based on a logical and field-proven retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials.

Retrosynthetic Analysis and Synthetic Strategy

Our synthetic approach is predicated on a two-step sequence: (I) formation of the acridone core and (II) subsequent methylation of the heterocyclic nitrogen. This modular approach allows for the isolation and characterization of a key intermediate, providing greater control over the final product's purity.

The primary disconnection is made at the N10-methyl bond, identifying 1,3-dihydroxy-4-methoxyacridone as the key precursor. A second disconnection across the C4a-N10 and C9-C9a bonds reveals the foundational building blocks: Anthranilic Acid (providing the A-ring and the N-atom) and Methoxyphloroglucinol (providing the C-ring with the required oxygenation pattern). This strategy is an adaptation of the well-established Ullmann-type condensation for acridone synthesis.[2][5]

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of the Acridone Core (Intermediate 1)

The foundational step is the construction of the 1,3-dihydroxy-4-methoxyacridone core. This is achieved through an acid-catalyzed condensation reaction between anthranilic acid and methoxyphloroglucinol.

Principle and Mechanistic Rationale

This reaction is a variation of the Ullmann condensation, which proceeds via nucleophilic attack of the amine onto a carbonyl group (or its equivalent), followed by an intramolecular cyclization and dehydration to form the tricyclic system.[2][5] The use of a high-boiling solvent like 1-hexanol is critical to achieve the necessary temperature (>150°C) to drive the dehydration and ring closure. A catalytic amount of p-toluenesulfonic acid (TsOH) serves to protonate the carboxylic acid of the anthranilic acid, activating it for nucleophilic attack by the electron-rich phloroglucinol ring.

Caption: Simplified mechanism for acridone core formation.

Experimental Protocol: Synthesis of 1,3-Dihydroxy-4-methoxyacridone

This protocol is adapted from a highly successful and analogous procedure for the synthesis of 1,3-dihydroxyacridinone.[2]

-

Reagent Preparation: To a solution of anthranilic acid (1.0 equiv) and methoxyphloroglucinol (1.0 equiv) in 1-hexanol, add p-toluenesulfonic acid (TsOH, 0.05 equiv).

-

Reaction: Heat the reaction mixture to reflux at 160 °C for 18 hours under a nitrogen atmosphere. The solution will typically turn deep orange within the first hour.

-

Precipitation: Upon completion (monitored by TLC), a greenish-yellow precipitate should form as the reaction proceeds.

-

Isolation: Cool the reaction mixture to room temperature. Add n-hexane to facilitate further precipitation of the product.

-

Purification: Filter the resulting precipitate and wash thoroughly with n-hexane and dichloromethane to remove residual 1-hexanol and unreacted starting materials.

-

Drying: Dry the resulting yellowish-green amorphous powder under vacuum to yield the desired product, 1,3-dihydroxy-4-methoxyacridone .

| Reagent | Molar Eq. | Purpose |

| Anthranilic Acid | 1.0 | A-Ring Precursor |

| Methoxyphloroglucinol | 1.0 | C-Ring Precursor |

| p-Toluenesulfonic Acid | 0.05 | Acid Catalyst |

| 1-Hexanol | Solvent | High-boiling solvent |

| n-Hexane | - | Anti-solvent for precipitation |

Table 1: Reagents for Acridone Core Synthesis.

Part II: N-Methylation of the Acridone Core

The final step involves the selective methylation of the nitrogen at the 10-position. This is a standard N-alkylation reaction performed under basic conditions.

Principle and Reagent Selection

The acridone nitrogen possesses a proton that is sufficiently acidic to be removed by a strong base, forming a nucleophilic amide anion. This anion can then react with an electrophilic methyl source, such as iodomethane (methyl iodide), to form the N-C bond.

-

Base: Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic, strong base that irreversibly deprotonates the acridone nitrogen, driving the reaction to completion.[6] The only byproduct is hydrogen gas.

-

Methylating Agent: Iodomethane (CH₃I) is a highly effective and reactive methylating agent. The iodide is an excellent leaving group, facilitating the Sₙ2 reaction.[6]

-

Solvent: A dry, aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is required to dissolve the reactants and avoid quenching the sodium hydride.[6][7]

Experimental Protocol: Synthesis of this compound

-

Setup: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve the acridone intermediate 1 (1.0 equiv) in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes. Effervescence (H₂ gas) should be observed.

-

Methylation: Add iodomethane (CH₃I, ~1.5 equiv) dropwise to the cooled suspension.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by cooling to 0 °C and adding a few drops of isopropanol, followed by saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the final compound, This compound .

| Reagent | Molar Eq. | Purpose |

| Acridone Intermediate 1 | 1.0 | Substrate |

| Sodium Hydride (NaH) | 1.2 | Base |

| Iodomethane (CH₃I) | 1.5 | Methylating Agent |

| Anhydrous THF | Solvent | Aprotic Solvent |

Table 2: Reagents for N-Methylation.

Alternative "One-Pot" Strategy

An alternative, more convergent strategy involves using N-methylanthranilic acid as the starting material in the initial condensation step with methoxyphloroglucinol. This approach directly incorporates the N-methyl group, obviating the need for a separate methylation step. The reaction conditions would be analogous to those described in Part I. This pathway mirrors the biosynthetic route where N-methylanthraniloyl-CoA is a key intermediate.[8] While potentially more efficient in terms of step count, this approach may require more specialized starting materials and offers less modularity for creating analogues with different N-substituents.

Summary and Characterization

The described two-step synthesis provides a reliable and adaptable route to this compound. The methodology relies on fundamental and well-understood organic transformations, ensuring high yields and purity. The final product and key intermediate should be characterized using standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₁₅H₁₃NO₄ |

| Molecular Weight | 271.27 g/mol |

| Appearance | Yellow Solid |

| ¹H NMR (DMSO-d₆) | Expect signals for aromatic protons, two hydroxyl groups, one methoxy group (singlet, ~3.9-4.1 ppm), and one N-methyl group (singlet, ~3.8-4.0 ppm). |

| ¹³C NMR (DMSO-d₆) | Expect ~15 distinct carbon signals, including a downfield signal for the carbonyl carbon (~180 ppm). |

| HRMS (ESI) | [M+H]⁺ calculated for C₁₅H₁₄NO₄⁺: 272.08. |

Table 3: Expected Physicochemical and Spectroscopic Data.[2][]

This guide provides a robust framework for the synthesis of a biologically relevant acridone alkaloid. The modular nature of the proposed route allows for the synthesis of various analogues by simply changing the anthranilic acid or phenol precursors, making it a valuable tool for medicinal chemistry and drug discovery programs.

References

-

Maier, W., et al. (1993). Synthesis of 1,3-dihydroxy-N-methylacridone and its conversion to rutacridone by cell-free extracts of Ruta graveolens cell cultures. FAO AGRIS. Available at: [Link]

-

Maier, W., et al. (1993). Synthesis of 1,3-dihydroxy-N-methylacridone and its conversion to rutacridone by cell-free extracts of Ruta graveolens cell cultures. Semantic Scholar. Available at: [Link]

-

Kumar, V., et al. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega. Available at: [Link]

-

Lewis, J. R. (1976). Biomimetic synthesis of acridone alkaloids. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Johne, S., & Gröger, D. (1970). [Biosynthesis of the acridine alkaloid arborinine]. Pharmazie. Available at: [Link]

-

Baumert, A., et al. (1983). Biosynthesis of acridone alkaloids Formation of rutacridone by cell-free extracts of Ruta graveolens cell suspension cultures. FEBS Letters. Available at: [Link]

-

Michael, J. P. (2017). Acridone Alkaloids. The Alkaloids: Chemistry and Biology. Available at: [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]

-

Begum, A., et al. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Juniper Publishers. Available at: [Link]

-

LeBel, N. A., & Hwang, D. (n.d.). A GENERAL PROCEDURE FOR THE PREPARATION OF NITRONES FOR INTRAMOLECULAR 1,3-DIPOLAR CYCLOADDITIONS. Organic Syntheses Procedure. Available at: [Link]

-

Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. Wikidot. Available at: [Link]

-

Desroches, J., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Université du Québec à Trois-Rivières. Available at: [Link]

-

Prakoso, N. I., et al. (2022). Synthesis and crystal structure of 5,10-dihydroxy-9-methoxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)-2H,6H-pyrano[3,2-b]xanthen-6-one. National Institutes of Health. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acridone Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of 1,3-dihydroxy-N-methylacridone and its conversion to rutacridone by cell-free extracts of Ruta graveolens cell cultures [agris.fao.org]

A Technical Guide to the Natural Sources, Isolation, and Characterization of 1,3-Dihydroxy-4-methoxy-10-methylacridone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acridone alkaloid 1,3-Dihydroxy-4-methoxy-10-methylacridone, a natural product of interest for its bioactive properties. Acridone alkaloids are a well-established class of phytochemicals, predominantly found within the Rutaceae family, and are recognized for a wide spectrum of biological activities, including antimicrobial and cytotoxic effects.[1][2] This document details the primary natural sources of the target compound, provides an in-depth, field-proven protocol for its extraction and isolation, elucidates its biosynthetic origins, and summarizes its known biological activities. Methodologies for structural characterization using modern spectroscopic techniques are also discussed. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, drug discovery, and phytochemistry.

Introduction to Acridone Alkaloids

Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds built upon the tricyclic acridone (9(10H)-acridinone) scaffold. These specialized metabolites are particularly abundant in plants of the Rutaceae family, which includes citrus species.[1][2] Their biosynthesis is rooted in the condensation of an anthranilic acid derivative with three acetate units via the polyketide pathway. The structural diversity within this class arises from various substitutions on the acridone core, including hydroxylation, methoxylation, prenylation, and the formation of additional heterocyclic rings.

Many acridone alkaloids are distinguished by a characteristic blue-green fluorescence under ultraviolet light, a property that can be leveraged during isolation and analysis.[3] The scientific interest in these compounds is largely driven by their diverse and potent biological activities, which encompass antimalarial, cytotoxic, anticancer, and antibacterial properties.[1][3][4] The compound of focus, this compound, is a simple acridone alkaloid that has been identified for its antibacterial potential.[5][6]

Natural Occurrences of this compound

The primary sources of this compound are specific species within the Rutaceae family. The isolation of this compound has been documented from the following plants:

-

Zanthoxylum leprieurii (Fruits): This species, found in tropical Africa, is a well-documented source of the alkaloid.[5][6] Various parts of Z. leprieurii are used in traditional medicine, and its fruits have been a primary material for the isolation of this and other acridone alkaloids.[5][7]

-

Zanthoxylum zanthoxyloides (Fruits): The fruits of this related Cameroonian species have also been confirmed as a natural source of the compound.[5][6]

-

Micromelum hirsutum (Stem Bark): The stem bark of this plant has been reported as a source for this compound.[8]

-

Micromelum integerrimum (Leaves): Research has also led to the isolation of this acridone alkaloid from the leaves of M. integerrimum.[7]

The consistent presence of this compound across different genera within the Rutaceae family underscores the conserved biosynthetic pathways for acridone alkaloids in this plant lineage.

Biosynthesis of Acridone Alkaloids

The formation of the acridone scaffold is a well-established biosynthetic process that combines precursors from two major metabolic pathways: the shikimate pathway and the polyketide pathway. The process is initiated by the enzyme anthranilate synthase , which produces anthranilic acid from chorismate.

The key enzymatic step is catalyzed by acridone synthase , which facilitates the condensation of an activated anthranilate intermediate (N-methylanthraniloyl-CoA) with three molecules of malonyl-CoA. This reaction forms the characteristic tricyclic acridone ring system. Subsequent tailoring enzymes, such as hydroxylases, O-methyltransferases (OMTs), and N-methyltransferases, modify the basic acridone core to produce the vast array of structurally diverse alkaloids found in nature, including this compound.

Caption: Generalized biosynthetic pathway of this compound.

Extraction and Isolation Protocol

This section outlines a comprehensive, multi-step protocol for the isolation and purification of this compound from its natural plant sources, primarily based on methodologies applied to Zanthoxylum species.

Rationale for Methodological Choices

The selection of a solvent system and chromatographic strategy is critical for achieving high purity and yield. The protocol begins with a moderately polar solvent mixture (dichloromethane/methanol) to efficiently extract a broad range of secondary metabolites, including acridone alkaloids. The subsequent purification relies on the principles of adsorption and partitioning chromatography. Silica gel is used as the stationary phase due to its effectiveness in separating compounds based on polarity. A gradient elution strategy, starting with a non-polar solvent (hexane) and gradually increasing polarity with ethyl acetate, allows for the sequential elution of compounds. Final purification is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC), which offers superior resolution for isolating the target compound from closely related analogues.

Step-by-Step Experimental Workflow

Step 1: Plant Material Preparation

-

Obtain dried and powdered plant material (e.g., fruits of Z. leprieurii or stem bark of M. hirsutum).

-

Ensure the material is finely ground to maximize the surface area for solvent extraction.

Step 2: Solvent Extraction

-

Macerate the powdered plant material (e.g., 500 g) in a mixture of dichloromethane (DCM) and methanol (MeOH) (1:1 v/v) at room temperature for 48-72 hours with occasional agitation.

-

Filter the extract through cheesecloth or filter paper. Concentrate the filtrate in vacuo using a rotary evaporator at a temperature below 45°C to yield the crude extract.

Step 3: Preliminary Fractionation via Column Chromatography

-

Adsorb the crude extract (e.g., 10 g) onto a small amount of silica gel (60-120 mesh).

-

Prepare a silica gel column packed with the same stationary phase in hexane.

-

Apply the adsorbed sample to the top of the column.

-

Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc) (e.g., 100:0 to 0:100 n-hexane:EtOAc).

-

Collect fractions (e.g., 50-100 mL each) and monitor their composition using Thin Layer Chromatography (TLC) under UV light (254 nm and 365 nm). Fractions exhibiting the characteristic blue-green fluorescence of acridone alkaloids should be pooled.

Step 4: Final Purification via Semi-Preparative HPLC

-

Dissolve the pooled, alkaloid-rich fractions in a suitable solvent (e.g., methanol).

-

Purify the target compound using a semi-preparative HPLC system. A typical setup is provided in the table below.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound by analytical HPLC and proceed with structural elucidation.

| HPLC Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 10 x 250 mm, 5 µm) | Provides excellent separation for moderately polar alkaloids. |

| Mobile Phase | Gradient of Methanol (MeOH) and Water | A common and effective solvent system for resolving acridone alkaloids. |

| Gradient | e.g., 10-70% aqueous MeOH over 120 min | A broad gradient ensures the elution of compounds with a range of polarities.[2] |

| Flow Rate | ~3-5 mL/min | Appropriate for a semi-preparative scale to ensure good separation. |

| Detection | UV Diode Array Detector (DAD) at ~254 nm & 400 nm | Allows for monitoring of aromatic systems and the specific absorbance of the acridone chromophore. |

digraph "Isolation Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];Start [label="Dried, Powdered\nPlant Material", shape=cylinder, fillcolor="#FBBC05"]; Extraction [label="Maceration with\nDCM/MeOH (1:1)"]; CrudeExtract [label="Crude Extract", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ColumnChrom [label="Silica Gel Column Chromatography\n(Hexane:EtOAc gradient)"]; Fractions [label="Pooled Acridone-Rich\nFractions"]; HPLC [label="Semi-Preparative HPLC\n(C18, MeOH/H2O gradient)"]; PureCompound [label="Pure 1,3-Dihydroxy-4-methoxy-\n10-methylacridone", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Extraction; Extraction -> CrudeExtract; CrudeExtract -> ColumnChrom; ColumnChrom -> Fractions; Fractions -> HPLC; HPLC -> PureCompound; }

Caption: Experimental workflow for the isolation of this compound.

Structural Characterization

The identity and purity of the isolated compound must be confirmed through a combination of spectroscopic methods.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule, including signals for aromatic protons, methoxy groups, and the N-methyl group.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic carbons).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the overall structure and substitution pattern of the acridone core.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum in a solvent like methanol or ethanol will show characteristic absorption maxima for the acridone chromophore.

-

Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) vibrations.

Known Biological Activities

This compound has been primarily investigated for its antimicrobial properties.

| Activity Type | Details | Reference |

| Antibacterial | The compound is reported to possess antibacterial activity.[5][6] A related compound, 3-hydroxy-1,5,6-trimethoxy-9-acridone, also isolated from Zanthoxylum species, showed moderate activity against Micrococcus luteus and Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL.[5] | |

| Enzyme Inhibition | Molecular modeling studies have suggested that this class of acridone alkaloids may act as inhibitors of bacterial glycosyltransferases, enzymes involved in the synthesis of the bacterial cell wall lipopolysaccharide.[5] This provides a potential mechanism for their antibacterial effects. | |

| Cytotoxicity | While not specifically reported for the target compound, other simple acridone alkaloids isolated from the same plant extracts have demonstrated moderate cytotoxic effects against human cancer cell lines.[5] |

These findings highlight the potential of this compound as a lead compound for the development of new antibacterial agents. Further research is warranted to fully elucidate its spectrum of activity, mechanism of action, and potential for therapeutic application.

References

-

Acridone alkaloids with cytotoxic and antimalarial activities from Zanthoxylum simullans Hance. Pharmacognosy Magazine. [Link]

-

Aromatase and glycosyl transferase inhibiting acridone alkaloids from fruits of Cameroonian Zanthoxylum species. Chemistry Central Journal. [Link]

-

Aromatase and glycosyl transferase inhibiting acridone alkaloids from fruits of Cameroonian Zanthoxylum species. PubMed. [Link]

-

Acridone alkaloids with cytotoxic and antimalarial activities from Zanthoxylum simullans Hance. PubMed Central. [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

-

Acridone Alkaloid Biosynthesis. IUBMB. [Link]

-

Acridone alkaloids. Wikipedia. [Link]

-

Acridone Alkaloids. PubMed. [Link]

-

In vitro cytotoxic activity of isolated acridones alkaloids from Zanthoxylum leprieurii Guill. et Perr. PubMed. [Link]

-

13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0257438). NP-MRD. [Link]

-

Isolation of Alkaloidal Constituents of Zanthoxylum usambarense and Zanthoxylum chalybeum Using Ion-Pair HPLC. Scilit. [Link]

-

Isolation of alkaloidal constituents of Zanthoxylum usambarense and Zanthoxylum chalybeum using ion-pair HPLC. Semantic Scholar. [Link]

-

Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host. PubMed Central. [Link]

-

Zanthoxylum Species: A Comprehensive Review of Traditional Uses, Phytochemistry, Pharmacological and Nutraceutical Applications. MDPI. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Biosynthesis of Alkaloids. Imperial College London. [Link]

-

Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. MDPI. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Acridone alkaloids with cytotoxic and antimalarial activities from Zanthoxylum simullans Hance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Aromatase and glycosyl transferase inhibiting acridone alkaloids from fruits of Cameroonian Zanthoxylum species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. In vitro cytotoxic activity of isolated acridones alkaloids from Zanthoxylum leprieurii Guill. et Perr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biomimetic synthesis of acridone alkaloids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Structure Elucidation of 1,3-Dihydroxy-4-methoxy-10-methylacridone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth overview of the methodologies and analytical reasoning employed in the structural elucidation of 1,3-dihydroxy-4-methoxy-10-methylacridone, an acridone alkaloid with noted biological activity. This document moves beyond a simple recitation of protocols to offer a detailed narrative on the experimental choices, data interpretation, and logical framework essential for the unambiguous determination of complex molecular structures. By integrating principles of spectroscopy, chromatography, and biosynthetic theory, this guide serves as a practical resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction and Background

This compound is a naturally occurring acridone alkaloid isolated from the fruits of plant species of the Zanthoxylum genus, notably Zanthoxylum leprieurii and Zanthoxylum zanthoxyloides[1]. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds characterized by the acridin-9-one core structure. These compounds are known for their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties[2][3]. The specific compound of interest, this compound, has demonstrated antibacterial activity, making it a person of interest for further investigation in drug development programs[1].

The unambiguous determination of its molecular structure is the foundational step upon which all further biological and medicinal chemistry studies are built. This guide will walk through the logical progression of experiments and data analysis required for such an elucidation.

Isolation and Purification

The journey to structural elucidation begins with the isolation of the pure compound from its natural source. A typical workflow for the isolation of acridone alkaloids from a plant matrix is outlined below.

Experimental Protocol: Bioassay-Guided Fractionation

-

Extraction: The dried and powdered plant material (e.g., fruits of Z. leprieurii) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol. This initial step separates compounds based on their general polarity.

-

Bioassay: Each extract is tested for the biological activity of interest (e.g., antibacterial activity). The most active extract is selected for further fractionation.

-

Column Chromatography: The active extract is subjected to column chromatography over a stationary phase like silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is employed to separate the components of the extract.

-

Thin Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing the compound of interest. The spots on the TLC plate can be visualized under UV light, as many acridone alkaloids are fluorescent.

-

Preparative HPLC: Fractions showing promising purity are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

The following diagram illustrates the general workflow for isolation:

Caption: Bioassay-guided isolation workflow.

Spectroscopic Analysis for Structural Elucidation

Once a pure sample is obtained, a suite of spectroscopic techniques is employed to piece together the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecular ion. For this compound, the molecular formula is C₁₅H₁₃NO₄, which corresponds to a calculated exact mass of 271.0845 g/mol . The experimental HRMS data should align closely with this calculated value.

-

Tandem Mass Spectrometry (MS/MS): MS/MS experiments provide information about the fragmentation pattern of the molecule, which can help to identify structural motifs. For acridone alkaloids, common fragmentation pathways involve the loss of small neutral molecules like CO, CH₃, and OCH₃.

Expected Fragmentation Pattern:

| Fragment Ion | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M+H - CH₃]⁺ | Loss of a methyl group |

| [M+H - OCH₃]⁺ | Loss of a methoxy group |

| [M+H - CO]⁺ | Loss of carbon monoxide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments is typically required.

The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

Anticipated ¹H NMR Signals for this compound:

-

Aromatic Protons: Signals in the aromatic region (typically δ 6.0-8.5 ppm) corresponding to the protons on the acridone core. The coupling patterns (e.g., doublets, triplets, doublets of doublets) will reveal the substitution pattern of the aromatic rings.

-

Methoxy Protons: A singlet signal around δ 3.5-4.0 ppm, integrating to three protons, is characteristic of a methoxy group.

-

N-Methyl Protons: A singlet signal, also typically in the range of δ 3.5-4.0 ppm, integrating to three protons, is indicative of the N-methyl group.

-

Hydroxyl Protons: Broad singlet signals for the two hydroxyl groups. Their chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment (e.g., sp², sp³, carbonyl).

Expected ¹³C NMR Signals:

| Chemical Shift Range (ppm) | Carbon Type |

| 160-180 | Carbonyl carbon (C=O) |

| 90-160 | Aromatic and olefinic carbons |

| 55-65 | Methoxy carbon (-OCH₃) |

| 30-40 | N-methyl carbon (N-CH₃) |

2D NMR experiments are essential for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting different spin systems and for placing quaternary carbons and heteroatoms.

The following diagram illustrates the key HMBC correlations that would be expected to confirm the structure of this compound:

Caption: Expected key HMBC correlations.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural proof. It yields a three-dimensional model of the molecule, confirming the connectivity and stereochemistry. While not always feasible, obtaining a crystal structure is the gold standard for structure elucidation. A similar acridone alkaloid, 1-hydroxy-3,4-dimethoxy-10-methylacridin-9-one, has been characterized by X-ray crystallography, providing a valuable reference for the expected bond lengths, angles, and crystal packing of this class of compounds[4][5].

The Integrated Approach: A Self-Validating System

The power of this multi-technique approach lies in its self-validating nature. Each piece of data from the different spectroscopic methods should be consistent with and support the proposed structure.

Logical Flow of Structure Elucidation:

Caption: The logical flow of structural elucidation.

Conclusion

The structure elucidation of a novel natural product like this compound is a systematic process that relies on the careful application and interpretation of a variety of analytical techniques. By following a logical workflow that integrates mass spectrometry and multidimensional NMR spectroscopy, and ideally culminating in X-ray crystallographic confirmation, researchers can confidently and unambiguously determine the molecular architecture of such compounds. This foundational knowledge is paramount for advancing our understanding of their biological activities and for guiding future drug discovery and development efforts.

References

-

Araújo, R. S. A. de, Zondegoumba, E. N. T., Tankoua, W. L. D., Nyassé, B., Mendonça-Junior, F. J. B., & De Simone, C. A. (2020). 1-Hydroxy-3,4-dimethoxy-10-methylacridin-9-one. IUCrData, 5(11), x201005. [Link]

-

Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Ngoumfo, R. M., Jouda, J.-B., Mouafo, F. T., Komguem, J., Mbazoa, C. D., Shiono, Y., Choudhary, M. I., & Laatsch, H. (2010). In vitro cytotoxic activity of isolated acridones alkaloids from Zanthoxylum leprieurii Guill. et Perr. Bioorganic & Medicinal Chemistry, 18(10), 3601–3605. [Link]

-

ResearchGate. (n.d.). chemical structures of isolated alkaloids from compounds from Z. leprieurii. [Link]

-

ResearchGate. (n.d.). Structures of compounds 1, 2, 3, 4, 5, and 6 isolated from the stem bark of Z leprieurii. [Link]

-

Araújo, R. S. A. de, Zondegoumba, E. N. T., Tankoua, W. L. D., Nyassé, B., Mendonça-Junior, F. J. B., & De Simone, C. A. (2020). 1-Hydroxy-3,4-dimethoxy-10-methylacridin-9-one. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1787–1790. [Link]

-

Stimpson, M. J., & Porter, C. J. (1998). A Comparison of the Peptide Fragmentation Obtained From a Reflector Matrix-Assisted Laser Desorption-Ionization Time-Of-Flight and a Tandem Four Sector Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 9(11), 1129–1142. [Link]

-

Hughes, G. K., Neill, K. G., & Ritchie, E. (1950). The synthesis of melicopicine and some Trimethoxy-10-methylacridones. Australian Journal of Scientific Research Series A: Physical Sciences, 3(3), 497-508. [Link]

-

Semantic Scholar. (n.d.). In vitro cytotoxic activity of isolated acridones alkaloids from Zanthoxylum leprieurii Guill. et Perr. [Link]

- De Hoffmann, E., & Stroobant, V. (2007).

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro cytotoxic activity of isolated acridones alkaloids from Zanthoxylum leprieurii Guill. et Perr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 1-Hydroxy-3,4-dimethoxy-10-methylacridin-9-one - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 1,3-Dihydroxy-4-methoxy-10-methylacridone

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dihydroxy-4-methoxy-10-methylacridone

Introduction: The Significance of a Natural Acridone Alkaloid

This compound is a naturally occurring acridone alkaloid, a class of heterocyclic compounds that form the structural core of many biologically active molecules.[1][2][3] This particular compound has been isolated from natural sources such as the stem bark of Micromelum hirsutum and the fruits of Zanthoxylum species.[][5] Acridone derivatives are of significant interest to the scientific community, particularly in drug discovery, due to their wide range of therapeutic activities, including anticancer, antibacterial, and antiviral properties.[6][7] The planar, polyaromatic structure of the acridone nucleus allows these compounds to interact with biological targets such as DNA and various enzymes, making them a privileged scaffold in medicinal chemistry.[2][3][7]

This guide provides a comprehensive analysis of the core . Understanding these characteristics is paramount for researchers in drug development, as properties like solubility, melting point, and ionization state (pKa) directly govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its therapeutic efficacy and formulation strategy.

Molecular Structure and Chemical Properties

The foundational step in characterizing any potential drug candidate is to establish its molecular identity and fundamental chemical properties.

Chemical Structure:

Caption: 2D Structure of this compound.

Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₄ | [][8] |

| Molecular Weight | 271.27 g/mol | [8][9] |

| CAS Number | 1189362-86-4 | [][10] |

| Appearance | Yellow solid | [] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [8] |

| Boiling Point (Predicted) | 510.9 ± 50.0 °C at 760 mmHg | [8] |

| Flash Point (Predicted) | 262.8 ± 30.1 °C | [8] |

| LogP (Predicted) | 2.44 | [8] |

| Polar Surface Area (PSA) | 71.69 Ų | [8] |

Section 1: Solubility Determination

Expertise & Experience: Solubility is arguably the most critical physicochemical property in early-stage drug development. A compound must dissolve in biological fluids to be absorbed and reach its target site. The predicted LogP value of 2.44 suggests that this compound is lipophilic and likely exhibits poor aqueous solubility. This is a common challenge for aromatic compounds and necessitates rigorous experimental determination to inform formulation strategies, such as the use of co-solvents, pH adjustment, or complexation agents.

Trustworthiness (Protocol): The gold standard for determining thermodynamic equilibrium solubility is the Shake-Flask Method , as described by Higuchi and Connors.[11] This method is trusted because it measures the true equilibrium state between the dissolved and solid forms of the compound, providing a definitive value for a saturated solution.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. The key is to ensure a visible amount of undissolved solid remains, guaranteeing saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours). This extended agitation is crucial to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid. This is a critical step; centrifugation or filtration through a low-binding filter (e.g., PVDF) is required to avoid contamination with solid particles.

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, leveraging the compound's chromophoric acridone core.

-

Validation: The experiment should be repeated at least in triplicate to ensure reproducibility. The pH of the final saturated solution must also be measured, as it can be influenced by the dissolved compound itself.[12]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Section 2: Melting Point Analysis

Expertise & Experience: The melting point is a fundamental thermal property that serves as a primary indicator of a compound's purity and provides information on its solid-state stability. For a pure crystalline compound, the melting range should be sharp, typically within 0.5-1.0°C. A broad melting range or a depression of the melting point compared to a reference standard suggests the presence of impurities.[13] This is a quick, reliable, and essential quality control check for any newly synthesized or isolated batch.

Trustworthiness (Protocol): The Capillary Method is the most common and pharmacopeia-recognized technique for melting point determination.[14] Its reliability stems from the controlled, indirect heating of a small, packed sample, allowing for precise observation of the phase transition from solid to liquid.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the compound is completely dry and finely powdered. A small amount of the powder is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Initial Scan (Optional but Recommended): To save time, perform a rapid determination by heating quickly (e.g., 10-20°C/min) to find the approximate melting point.[14] A fresh sample must be used for the accurate determination.

-

Accurate Determination: Using a new sample, heat the block rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Slow Ramp and Observation: Decrease the heating rate to 1-2°C per minute. This slow ramp is critical to ensure the temperature of the heating block and the sample are in thermal equilibrium, yielding an accurate reading.[14]

-

Recording the Range: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the last solid crystal melts. The melting point is reported as the range T₁ – T₂.

Caption: Workflow for Capillary Melting Point Determination.

Section 3: Acid Dissociation Constant (pKa)

Expertise & Experience: The pKa value is a measure of the acidity of a compound's ionizable groups. It is a critical parameter in drug development because the ionization state of a molecule at different physiological pH values (e.g., stomach pH ~1-3, intestine pH ~6-7.5, blood pH ~7.4) dictates its solubility, membrane permeability, and binding to target proteins. This compound has two acidic phenolic hydroxyl groups. The acridone nitrogen is generally not considered basic due to the delocalization of its lone pair into the adjacent carbonyl group. Therefore, this compound is expected to be acidic and become more soluble in basic (higher pH) environments.

Trustworthiness (Protocol): For chromophoric compounds like acridones, UV-Vis Spectrophotometric Titration is a highly reliable method for pKa determination.[15] The principle is that the electronic structure of the molecule changes upon ionization (protonation/deprotonation), leading to a shift in its UV-Vis absorbance spectrum. By monitoring this change as a function of pH, the pKa can be accurately determined as the pH at which the ionized and non-ionized forms are present in equal concentrations.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).

-

Spectral Measurement: For each buffer, add a small, constant aliquot of the stock solution to a cuvette, ensuring the final concentration is low enough to be within the linear range of the spectrophotometer. Record the full UV-Vis spectrum (e.g., 200-500 nm) for the compound in each buffer.

-

Data Analysis: Identify one or more wavelengths where the absorbance changes significantly with pH. Plot the absorbance at these wavelengths against the measured pH of each buffer solution.

-

pKa Calculation: The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa value.[15] If there are two ionizable groups with sufficiently different pKa values, two separate transitions may be observed.

Caption: Workflow for pKa Determination via UV-Vis Spectrophotometry.

Section 4: Spectroscopic Properties

Expertise & Experience: Spectroscopic data provides the definitive "fingerprint" of a molecule, used for structural elucidation and identity confirmation. High-resolution mass spectrometry (HRMS) confirms the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the precise connectivity and chemical environment of each atom in the structure.

Trustworthiness (Protocol): The combination of ¹H NMR, ¹³C NMR, and HRMS is the standard, self-validating system for confirming the structure of an organic molecule. Each technique provides complementary information that, when combined, leaves little ambiguity as to the compound's identity.

Expected Spectral Data Summary

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Multiple signals expected in the ~6.0-8.5 ppm range, showing characteristic doublet and triplet splitting patterns. - Methoxy Protons (-OCH₃): A sharp singlet at ~3.8-4.0 ppm. - N-Methyl Protons (-NCH₃): A sharp singlet at ~3.7-3.9 ppm. - Hydroxyl Protons (-OH): Two broad singlets, chemical shift highly dependent on solvent and concentration. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, ~175-185 ppm. - Aromatic Carbons: Multiple signals between ~90-165 ppm. Carbons attached to oxygen will be further downfield. - Methoxy Carbon (-OCH₃): A signal around ~55-60 ppm. - N-Methyl Carbon (-NCH₃): A signal around ~35-45 ppm. |

| HRMS (ESI+) | [M+H]⁺: Expected exact mass of 272.0917 Da (for C₁₅H₁₄NO₄⁺). |

| UV-Vis | Due to the extended conjugated acridone system, characteristic absorbance maxima are expected in the UV-A and UV-B regions (approx. 250-400 nm). The exact λmax will be solvent-dependent. |

Conclusion for the Drug Development Professional

This technical guide outlines the essential and the rigorous, validated protocols for their determination. The key takeaways for a researcher are:

-

Poor Aqueous Solubility is Anticipated: The predicted LogP and structural features suggest that formulation will be a key challenge. The shake-flask method is essential to quantify this property and guide the development of solubilization strategies.

-

Acidic Nature Offers a Formulation Handle: The presence of two phenolic hydroxyl groups means the compound's solubility will be pH-dependent, increasing significantly in basic conditions. This can be exploited in formulation design.

-

Solid-State Properties are Favorable: As a crystalline solid, the compound is expected to have good stability. The melting point serves as a crucial and straightforward quality control metric for purity.

-

A Well-Defined Analytical Profile: The compound's strong chromophore and distinct NMR signals provide a robust basis for developing analytical methods for quantification in various assays and for confirming its identity and purity.

By systematically applying the protocols detailed herein, researchers can build a comprehensive physicochemical profile of this compound, enabling informed decisions in the progression of this compound from a natural product isolate to a potential therapeutic agent.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Wikipedia. (n.d.). Melting point. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Fuguet, E., et al. (2016). Development of Methods for the Determination of pKa Values. Molecules, 21(10), 1339. Retrieved from [Link]

-

Guzik, P., et al. (2016). Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis. MOST Wiedzy. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Chauhan, A., & Kumar, M. (2022). A comprehensive review on acridone based derivatives as future anti-cancer agents and their structure activity relationships. European Journal of Medicinal Chemistry, 239, 114527. Retrieved from [Link]

-

Smith, K. J., & Smith, L. (n.d.). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. SemOpenAlex. Retrieved from [Link]

-

Chemsrc. (n.d.). 1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one. Retrieved from [Link]

-

Sharma, M., et al. (2018). Medicinal chemistry of acridine and its analogues. RSC Advances, 8(61), 35234–35255. Retrieved from [Link]

-

Singh, A., & Singh, A. (2024). Recent Advances in Synthetic Pathways and Therapeutic Potential of Acridine and Acridone Derivatives. Current Organic Synthesis, 21. Retrieved from [Link]

-

Constantino, L., et al. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7(26), 15998–16019. Retrieved from [Link]

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

ResearchGate. (n.d.). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]

-

Chemazon. (2024, September 5). Order of Acidity and PKa in heterocyclic compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dihydroxy-2-methoxy-10-methylacridin-9(10H)-one. Retrieved from [Link]

Sources

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. A comprehensive review on acridone based derivatives as future anti-cancer agents and their structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Recent Advances in Synthetic Pathways and Therapeutic Potential of Acridine and Acridone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 8. CAS#:1189362-86-4 | 1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one | Chemsrc [chemsrc.com]

- 9. 1,3-Dihydroxy-2-methoxy-10-methylacridin-9(10H)-one | C15H13NO4 | CID 91739029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one | 1189362-86-4 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmatutor.org [pharmatutor.org]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. thinksrs.com [thinksrs.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 1,3-Dihydroxy-4-methoxy-10-methylacridone

An In-Depth Technical Guide to the Biological Activity of 1,3-Dihydroxy-4-methoxy-10-methylacridone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridone alkaloids represent a significant class of heterocyclic compounds, revered for their diverse and potent pharmacological activities.[1][2] This technical guide focuses on a specific, naturally occurring member of this family: this compound. Isolated from plant species of the Rutaceae family, such as Zanthoxylum leprieurii and Micromelum hirsutum, this compound has emerged as a subject of interest for its inherent biological activities.[3][] This document provides a comprehensive analysis of its known antibacterial properties, contextualized within the broader cytotoxic, enzyme-inhibiting, and antimicrobial potential of the acridone scaffold.[2][5][6] We will delve into the postulated mechanisms of action, present detailed protocols for bioactivity screening, and summarize the available quantitative data to provide a foundational resource for researchers aiming to explore its therapeutic potential.

The Acridone Scaffold: A Privileged Structure in Medicinal Chemistry

Acridones are tricyclic aromatic alkaloids characterized by a carbonyl group at the C-9 position and a nitrogen atom at the N-10 position of the acridine skeleton.[5][7] This core structure is a "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets, leading to a wide array of pharmacological effects. The planar nature of the tricyclic system is particularly suited for intercalation into DNA, a mechanism underlying the cytotoxic activity of many acridone derivatives.[6][8]

The biological profile of an acridone alkaloid is heavily influenced by the substitution patterns on its rings. Functional groups such as hydroxyl, methoxy, and N-alkyl moieties play critical roles in modulating target affinity, solubility, and metabolic stability.[9] Consequently, the acridone family encompasses compounds with demonstrated activities including:

This inherent versatility makes the acridone skeleton a fertile ground for the discovery and development of novel therapeutic agents.

Compound Profile: this compound

Chemical Structure:

Systematic Name: 1,3-dihydroxy-4-methoxy-10-methylacridin-9(10H)-one.[]

Molecular Formula: C₁₅H₁₃NO₄[]

Molecular Weight: 271.3 g/mol []

Natural Occurrence: This alkaloid is a natural product found in plants of the Rutaceae family. It has been isolated from the fruits of Zanthoxylum leprieurii and Zanthoxylum zanthoxyloides, and the stem bark of Micromelum hirsutum and Micromelum integerrimum.[3][][]

Physicochemical Properties: It typically presents as a yellow solid powder.[][] Like many acridone alkaloids, it exhibits a characteristic blue-green fluorescence under UV light.[1]

Confirmed and Inferred Biological Activities

While research specifically targeting this compound is still emerging, existing studies provide direct evidence of its antibacterial activity and allow for strong inferences about other potential bioactivities based on the well-documented behavior of its structural class.

Antibacterial Activity

Direct screening of this compound has confirmed its capacity to inhibit bacterial growth.[3][] Studies on acridone alkaloids consistently show efficacy against a spectrum of both Gram-positive and Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).[5][15]

Cytotoxic and Anticancer Potential (Inferred)

The acridone scaffold is a well-established pharmacophore for anticancer activity.[10][16] Numerous derivatives function as potent cytotoxic agents through mechanisms involving DNA intercalation and the inhibition of topoisomerase I and II, enzymes crucial for DNA replication and repair.[6] Given that this compound shares this core planar tricyclic structure, it is a strong candidate for possessing antiproliferative properties. Structure-activity relationship studies have revealed that hydroxyl groups at C-1 and a methyl group at N-10 can be important for activity, both of which are present in this molecule.[9]

Enzyme Inhibition (Inferred)

Beyond topoisomerases, acridone derivatives are known to inhibit a range of other critical enzymes:

-

Microtubule Affinity-Regulating Kinase 4 (MARK4): Inhibition of MARK4 is a target for cancer and tauopathies.[12][17]

-

Telomerase: As inhibitors of telomerase, acridones can disrupt the immortal phenotype of cancer cells by preventing the maintenance of telomeres.[18]

-

Aromatase: A study on acridone alkaloids isolated from Zanthoxylum species, the same genus as the source of our target compound, investigated their potential as aromatase inhibitors, a key target in hormone-dependent breast cancer.[]

The specific substitution pattern of this compound makes it a plausible candidate for interacting with one or more of these enzyme targets.

Postulated Mechanism of Action: DNA Intercalation

A primary mechanism of action for many biologically active acridone compounds is their function as DNA intercalators.[8] The planar, electron-deficient aromatic ring system allows the molecule to insert itself between the base pairs of the DNA double helix. This process has profound cellular consequences.

Consequences of DNA Intercalation:

-

Structural Distortion: The insertion of the acridone molecule unwinds and lengthens the DNA helix, physically obstructing the binding of DNA and RNA polymerases.

-

Inhibition of Replication and Transcription: By blocking polymerases, the cell can no longer replicate its DNA or transcribe genes into RNA, halting cell proliferation.

-

Topoisomerase Poisoning: Intercalation can stabilize the transient DNA-topoisomerase cleavage complex. This prevents the re-ligation of the DNA strand breaks created by the enzyme, leading to an accumulation of permanent, lethal double-strand breaks and triggering apoptosis (programmed cell death).[6]

Caption: Postulated cytotoxic mechanism via DNA intercalation and topoisomerase poisoning.

Methodologies for Bioactivity Screening

To rigorously evaluate the , standardized and validated protocols are essential. The following sections detail workflows for assessing its antibacterial and cytotoxic properties.

Experimental Workflow: From Compound to Bioactivity Data

Caption: General experimental workflow for antibacterial and cytotoxicity screening.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol, based on the broth microdilution method, is a standard for quantifying antibacterial activity.

-

Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Bacterial strains (e.g., S. aureus, P. aeruginosa) are cultured in appropriate broth (e.g., Mueller-Hinton) to log phase.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth to achieve a range of final concentrations.

-

Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add it to each well containing the compound dilutions.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A standard antibiotic (e.g., gentamicin) is used as a reference compound.[7]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[15]

Protocol: In Vitro Cytotoxicity Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity in cancer cell lines.[16]

-

Cell Seeding: Plate cells from a human cancer cell line (e.g., HT-29 colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.[16]

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

-

Incubation: Incubate the cells for a fixed period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

Cell Fixation: Gently discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Wash and Solubilize: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates again.

-

Data Acquisition: Solubilize the bound SRB dye with 10 mM Tris base solution. Measure the absorbance at approximately 510 nm using a microplate reader.

-

Analysis: The absorbance is proportional to the cellular protein mass. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Summary: Quantitative Bioactivity

The following table summarizes the known quantitative data for the antibacterial activity of this compound.

| Biological Activity | Test Organism | Metric | Value | Reference |

| Antibacterial | Micrococcus luteus | MIC | 125 µg/mL | [] |

| Antibacterial | Pseudomonas aeruginosa | MIC | 125 µg/mL | [] |

MIC: Minimum Inhibitory Concentration

To provide context for the potential cytotoxicity of the acridone scaffold, the table below includes IC₅₀ values for various acridone derivatives against different human cancer cell lines.

| Acridone Derivative | Cancer Cell Line | Metric | Value (µM) | Reference |

| Compound 15 (NO-donating) | HT-29 (Colon) | IC₅₀ | 8.6 | [16] |

| Compound 14 (fluoro) | HL-60 (Leukemia) | IC₅₀ | 1.3 ± 0.2 | [10] |

| Compound 23a (tryptophan) | HeLa (Cervical) | EC₅₀ | 2.13 ± 0.08 | [12] |

| Compound 23a (tryptophan) | U87MG (Glioblastoma) | EC₅₀ | 4.13 ± 0.06 | [12] |

IC₅₀/EC₅₀: Half-maximal inhibitory/effective concentration

Conclusion and Future Directions

This compound is a naturally occurring acridone alkaloid with confirmed moderate antibacterial activity.[] Based on the extensive body of literature surrounding the acridone scaffold, it is a highly promising candidate for further investigation into its potential cytotoxic, anticancer, and enzyme-inhibiting properties.[2][6]

Future research should focus on:

-

Broad-Spectrum Screening: Systematically evaluating its activity against a wider panel of bacterial and fungal pathogens, including multidrug-resistant strains.

-

Cytotoxicity Profiling: Assessing its antiproliferative effects across a diverse range of human cancer cell lines to identify potential selectivity.

-

Mechanistic Elucidation: Conducting detailed studies, such as DNA binding assays, topoisomerase inhibition assays, and cell cycle analysis, to confirm its precise mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing novel analogs to explore how modifications to the hydroxyl and methoxy groups affect its biological activity, aiming to optimize potency and selectivity.

This technical guide serves as a foundational resource to stimulate and guide such future investigations, which are crucial for unlocking the full therapeutic potential of this intriguing natural product.

References

-

Stankiewicz-Drogon, A., Palchykovska, L. G., Kostina, V. G., Alexeeva, I. V., Shved, A. D., & Boguszewska-Chachulska, A. M. (2008). Synthesis of new acridone derivatives, inhibitors of NS3 helicase, which efficiently and specifically inhibit subgenomic HCV replication. PubMed. Available at: [Link]

-

Yilmaz, I., Kocyigit, U. M., & Guler, O. O. (2023). Synthesis, Structural Modification, and Bioactivity Evaluation of Substituted Acridones as Potent Microtubule Affinity-Regulating Kinase 4 Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]

-

Der Pharma Chemica. (2015). Synthesis of nitric oxide donating acridone derivatives as cytotoxic agents in cancer. Available at: [Link]

-

Yilmaz, I., Kocyigit, U. M., & Guler, O. O. (2023). Synthesis, Structural Modification, and Bioactivity Evaluation of Substituted Acridones as Potent Microtubule Affinity-Regulating Kinase 4 Inhibitors. ACS Publications. Available at: [Link]

-

Al-Obaidi, A. M. J., et al. (2024). Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications. Cureus. Available at: [Link]

-

Al-Obaidi, A. M. J., et al. (2024). Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2011). Cytotoxicity studies of some novel fluoro acridone derivatives against sensitive and resistant cancer cell lines and their mechanistic studies. PubMed. Available at: [Link]

-

Gwizdala, K., & Augustyniak, D. (2024). Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I. PubMed. Available at: [Link]

-

Ngadjui, B. T., et al. (2002). Bioactive acridone alkaloids from Swinglea glutinosa. PubMed. Available at: [Link]

-

Wikipedia. Acridone alkaloids. Available at: [Link]

-

Al-Saraireh, Y. M. J., et al. (2022). Acridine as an Anti-Tumour Agent: A Critical Review. PMC - NIH. Available at: [Link]

-

Kawaii, S., et al. (1999). The antiproliferative effect of acridone alkaloids on several cancer cell lines. PubMed. Available at: [Link]

-

Reszka, A. P., et al. (2003). Evaluation of by Disubstituted Acridone Derivatives as Telomerase Inhibitors: The Importance of G-quadruplex Binding. PubMed. Available at: [Link]

-

Moukrad, N., et al. (2015). ANTIBACTERIAL EFFECT OF ACRIDONE AND A SERIES OF 9-AMINOACRIDINE ON SEVEN PATHOGENIC BACTERIAL STRAINS. ResearchGate. Available at: [Link]

-

Michael, J. P. (2017). Acridone Alkaloids. PubMed. Available at: [Link]

Sources

- 1. Acridone alkaloids - Wikipedia [en.wikipedia.org]

- 2. Acridone Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity studies of some novel fluoro acridone derivatives against sensitive and resistant cancer cell lines and their mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The antiproliferative effect of acridone alkaloids on several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of new acridone derivatives, inhibitors of NS3 helicase, which efficiently and specifically inhibit subgenomic HCV replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Bioactive acridone alkaloids from Swinglea glutinosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Evaluation of by disubstituted acridone derivatives as telomerase inhibitors: the importance of G-quadruplex binding - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and isolation of 1,3-Dihydroxy-4-methoxy-10-methylacridone

An In-Depth Technical Guide to the Discovery, Isolation, and Characterization of 1,3-Dihydroxy-4-methoxy-10-methylacridone

Introduction

Acridone alkaloids represent a significant class of nitrogen-containing heterocyclic compounds found in various plant families, most notably the Rutaceae.[1][2] These natural products are biosynthesized from N-methylanthraniloyl-CoA and malonyl-CoA and are known for their characteristic blue-green fluorescence under UV light and a wide spectrum of biological activities.[1][3] This guide focuses on a specific member of this family, this compound, a molecule that has garnered interest for its potential pharmacological properties.

This document serves as a technical resource for researchers, natural product chemists, and drug development professionals. It provides a comprehensive overview of the discovery of this acridone alkaloid, detailed protocols for its isolation from natural sources, and the analytical methodologies required for its structural elucidation and characterization. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the scientific process from plant material to purified compound.

Discovery and Natural Occurrence

This compound is a naturally occurring compound that has been isolated from several plant species within the Rutaceae family. Its discovery is linked to phytochemical investigations of traditional medicinal plants.

Key Natural Sources:

-

Micromelum species: The compound has been identified in Micromelum integerrimum and isolated from the stem bark of Micromelum hirsutum.[][]

-

Zanthoxylum species: It is also a constituent of the fruits of Cameroonian Zanthoxylum leprieurii and Zanthoxylum zanthoxyloides.[][6]

-

Ruta graveolens (Common Rue): This well-studied plant is a known source of a diverse array of acridone alkaloids, and its root cultures have been investigated for producing these compounds.[7][8][9]

The presence of this alkaloid across different genera underscores its significance within the Rutaceae family's metabolic profile. Its isolation from various parts of the plants, including stem bark and fruits, suggests its distribution throughout the plant's tissues.[][][6]

Part I: A Validated Protocol for Isolation and Purification

The isolation of this compound from its natural matrix is a multi-step process requiring careful selection of solvents and chromatographic techniques. The following protocol is a synthesized methodology based on standard practices for alkaloid extraction.

Diagram: General Workflow for Acridone Alkaloid Isolation

Caption: A generalized workflow for the isolation of acridone alkaloids.

Step 1: Preparation of Plant Material

The initial step involves the collection, authentication, and preparation of the plant material. Proper preparation is critical for ensuring the efficiency and reproducibility of the extraction.

-

Protocol:

-

Collect the desired plant part (e.g., stem bark of M. hirsutum).

-

Thoroughly wash the material to remove debris and air-dry it in the shade to prevent degradation of thermolabile compounds.

-

Grind the dried material into a coarse powder using a mechanical grinder. This increases the surface area available for solvent penetration.

-

-

Causality: Grinding the plant material dramatically increases the efficiency of extraction by allowing the solvent to access the cells containing the secondary metabolites more effectively. Shade-drying is preferred over sun-drying to minimize chemical degradation by UV radiation and heat.

Step 2: Solvent Extraction

The goal of this step is to liberate the target compound from the plant matrix into a solvent.

-

Protocol:

-

Macerate the powdered plant material in an appropriate solvent (e.g., 80% ethanol or methanol) at room temperature for 24-48 hours with occasional stirring. A typical ratio is 1:10 (w/v) of plant material to solvent.

-

Filter the mixture and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Expertise & Experience: Ethanol and methanol are effective solvents for extracting a broad range of secondary metabolites, including alkaloids.[8] The use of a solvent mixture with water can enhance the extraction of more polar compounds. Concentrating the extract under reduced pressure prevents the thermal degradation of the target alkaloids.

Step 3: Chromatographic Purification

This stage separates the target alkaloid from the complex mixture of the crude fraction.

-